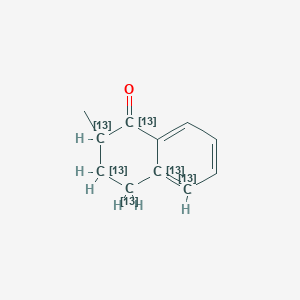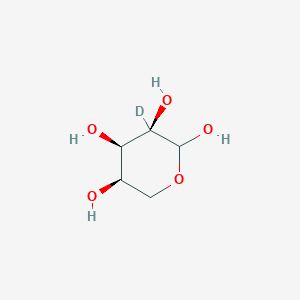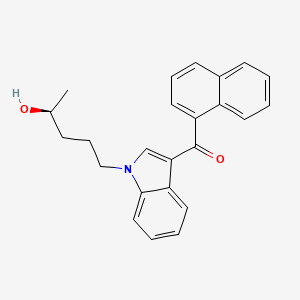
4-Bromoanisole-2,3,5,6-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromoanisole-2,3,5,6-d4” is a variant of the compound “4-Bromoanisole”. It is a colorless liquid with a pleasant smell similar to that of anise seed . It is one of three isomers of bromoanisole, the others being 3-bromoanisole and 2-bromoanisole .
Synthesis Analysis
The synthesis of “4-Bromoanisole” involves the reaction between HOBr and anisole . It can also be obtained by reacting p-bromophenol with dimethyl sulfate . The Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied .Molecular Structure Analysis
The molecular formula of “this compound” is C7H3BrD4O . The exact molecular weight is 191.05900 .Chemical Reactions Analysis
“4-Bromoanisole” is a useful brominating reagent . It forms a reaction product in the reaction between HOBr and anisole . The Suzuki coupling of 4-bromoanisole with phenylboronic acid catalyzed by palladium pincer complexes has been studied .Physical And Chemical Properties Analysis
“4-Bromoanisole” is a colorless to pale yellow oily liquid . It is insoluble in water, but soluble in ethanol, ether, and chloroform .Applications De Recherche Scientifique
Environmental and Analytical Studies
Environmental Impact and Toxicology of Brominated Compounds : Studies have explored the environmental concentrations, toxicology, and degradation of brominated compounds, highlighting their widespread presence and potential environmental impacts. For instance, research on 2,4,6-Tribromophenol, a brominated compound, reviews its occurrence in the environment and its toxicological aspects, indicating the broader relevance of understanding brominated substances in environmental science (Koch & Sures, 2018).
Analytical Methods for Antioxidant Activity : Analytical studies, such as those investigating antioxidant activities, often employ brominated compounds as standards or reagents. These studies underscore the importance of brominated compounds in developing and validating analytical methodologies (Munteanu & Apetrei, 2021).
Chemical Synthesis and Molecular Studies
Synthetic Applications : Brominated compounds serve as intermediates or reagents in chemical synthesis, including the synthesis of pharmaceuticals and complex molecules. The synthesis of 2-Fluoro-4-bromobiphenyl, for example, illustrates the utility of brominated intermediates in the pharmaceutical industry (Qiu et al., 2009).
Molecular Interactions and Structural Studies : Research on molecular interactions, such as halogen...halogen contacts in organic crystals, often involves brominated compounds to elucidate structural and functional aspects of molecular systems. Such studies contribute to the understanding of molecular design and material science (Tothadi et al., 2013).
Environmental Fate and Nanotechnology
- Environmental Fate of Brominated Nanomaterials : Investigations into the environmental fate and concentrations of engineered nanomaterials, including brominated derivatives, are critical for assessing the ecological impact and safety of nanotechnology applications (Gottschalk et al., 2013).
Mécanisme D'action
Target of Action
4-Bromoanisole-2,3,5,6-d4 is a derivative of 4-Bromoanisole, an organobromine compound It’s known that 4-bromoanisole is sometimes used in rna extraction to further eliminate dna contamination . It interacts with genomic DNA (gDNA) and through a separation phase, it will be located in the organic layer instead of the aqueous layer (upper layer) containing the RNA extract .
Mode of Action
4-bromoanisole, its parent compound, is known to interact with genomic dna during rna extraction . This interaction helps to separate genomic DNA from the RNA extract, thereby reducing DNA contamination .
Biochemical Pathways
The parent compound, 4-bromoanisole, is known to be involved in the process of rna extraction . This suggests that it may play a role in the regulation of genetic information processing.
Result of Action
The parent compound, 4-bromoanisole, is known to interact with genomic dna, suggesting that it may have a role in the regulation of genetic information processing .
Action Environment
It’s known that the parent compound, 4-bromoanisole, is a liquid at room temperature , suggesting that its physical state and potentially its activity could be influenced by temperature.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPJQTDYNZXKQF-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-1H-pyrazolo[4,3-c]pyridazine 5-oxide](/img/structure/B583952.png)




![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![3,7-Methano-1h-cyclopenta[b]pyridine](/img/structure/B583960.png)

![[1'-13C]ribothymidine](/img/structure/B583962.png)
![[2'-13C]ribothymidine](/img/structure/B583963.png)